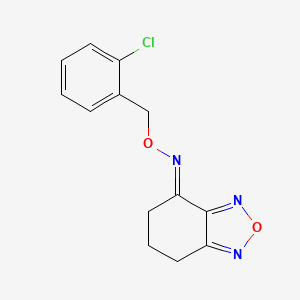![molecular formula C14H14ClNO4 B5374578 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374578.png)
3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as CX717, is a novel cognitive enhancer that has gained a lot of attention in the scientific community. This compound belongs to the class of ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are involved in the regulation of synaptic plasticity, learning, and memory. CX717 has been shown to improve cognitive function in animal models and in humans.
作用機序
3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid acts as a positive allosteric modulator of the AMPA receptor. This means that it enhances the activity of the receptor by increasing the sensitivity of the receptor to glutamate, the neurotransmitter that activates the receptor. By increasing the activity of the AMPA receptor, 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid enhances synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This is thought to be the mechanism by which 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid improves cognitive function.
Biochemical and Physiological Effects
3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This suggests that 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may have a broad range of effects on brain function. In addition, 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is that it has a relatively low toxicity profile and is well-tolerated in humans. This makes it a promising candidate for further clinical development. However, one limitation of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is that its effects on cognitive function are relatively modest and may not be sufficient to treat more severe cognitive impairments.
将来の方向性
There are several potential future directions for research on 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One possibility is to explore the use of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in combination with other cognitive-enhancing drugs, such as cholinesterase inhibitors or other ampakines. Another possibility is to investigate the long-term effects of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid on cognitive function and brain health. Finally, there is a need to better understand the mechanisms by which 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid enhances cognitive function, as this could lead to the development of more potent and effective cognitive enhancers.
合成法
The synthesis of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, including the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride to form the intermediate product. The final step involves the reaction of the intermediate product with 3-chloroaniline to form 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
科学的研究の応用
3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its cognitive-enhancing effects. Animal studies have shown that 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can improve memory and learning in rats and mice. In addition, 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to enhance attention and working memory in humans. These effects are believed to be due to the compound's ability to increase the activity of AMPA receptors in the brain.
特性
IUPAC Name |
3-[(3-chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c15-7-2-1-3-8(6-7)16-13(17)11-9-4-5-10(20-9)12(11)14(18)19/h1-3,6,9-12H,4-5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKRNAXRMRFYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198331 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5374509.png)
![1-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-(hydroxymethyl)-4-azepanol](/img/structure/B5374512.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine](/img/structure/B5374529.png)
![N-[1-(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-4-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5374537.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5374556.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylleucinate](/img/structure/B5374566.png)
![6-(methoxymethyl)-1-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5374588.png)
![N-[1-(hydroxymethyl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethyl]acetamide](/img/structure/B5374594.png)
![(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5374599.png)